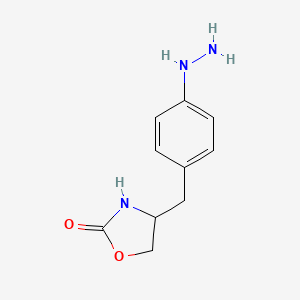
4-(4-Hydrazinobenzyl)-2-oxazolidinone
Descripción general
Descripción
4-(4-Hydrazinobenzyl)-2-oxazolidinone is a chemical compound that has garnered attention due to its utility in various chemical syntheses and potential biological applications. It serves as a key intermediate in the synthesis of bioactive molecules and has been explored for its antimicrobial properties against resistant microorganisms . The compound is also involved in the synthesis of nonproteinogenic amino acids and chiral auxiliaries for asymmetric synthesis .
Synthesis Analysis
The synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone and its derivatives can be achieved through various methods. One approach involves the chemoselective room temperature E1cB N-N cleavage of
Aplicaciones Científicas De Investigación
Antibacterial Applications
Oxazolidinones, including derivatives like 4-(4-Hydrazinobenzyl)-2-oxazolidinone, have been explored for their potent antibacterial activities. A novel agent, MRX-I, was identified for its high activity against Gram-positive pathogens with a reduced potential for myelosuppression and monoamine oxidase inhibition, addressing key safety concerns associated with the class (Gordeev & Yuan, 2014). Another study highlighted the synthesis and antimicrobial activity of 4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one against various pathogenic microorganisms, indicating its potential as an antimicrobial drug (Rosy et al., 2015).
Synthesis and Chemical Development
Research has also focused on the synthesis methodologies and applications of oxazolidinones in organic chemistry. One study presented a concise one-step synthesis of 4-arylidene-1,3-oxazolidin-2-ones, showcasing the versatility of oxazolidinones in chemical synthesis (Kim et al., 2011). Additionally, the construction of the oxazolidin-2-one ring, a popular heterocycle in synthetic organic chemistry, was extensively reviewed, highlighting its applications as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia et al., 2007).
Antimicrobial Mechanisms and Resistance
The mode of action and resistance mechanisms of oxazolidinones have been a significant area of study. Oxazolidinones inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, offering a unique mechanism of action against a broad spectrum of Gram-positive bacteria. Despite their efficacy, the development of resistance, typically through mutations in the 23S rRNA, has been observed (Bozdoğan & Appelbaum, 2004).
Potential in Treating Resistant Infections
Oxazolidinones have been evaluated for their potential to treat multidrug-resistant tuberculosis, with some derivatives showing promising activity in murine models (Williams et al., 2008). This research suggests that certain oxazolidinones may contribute significantly to shortening therapy durations for both drug-susceptible and multidrug-resistant forms of tuberculosis.
Propiedades
IUPAC Name |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938001 | |
| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydrazinobenzyl)-2-oxazolidinone | |
CAS RN |
171550-12-2 | |
| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)


![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)








![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
